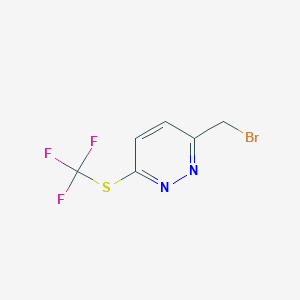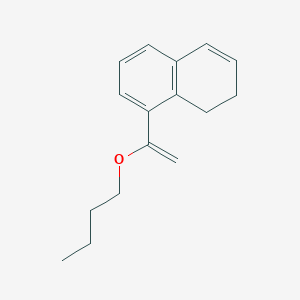
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene is a chemical compound belonging to the class of naphthalene derivatives. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique structure, characterized by the presence of a butoxyvinyl group attached to a dihydronaphthalene core, imparts distinct chemical properties that make it a subject of interest for researchers.
准备方法
The synthesis of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butoxyvinyl Group: The butoxyvinyl group can be introduced through a nucleophilic substitution reaction involving butyl bromide and a suitable vinyl precursor.
Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalene core.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to achieve efficient synthesis.
化学反应分析
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The butoxyvinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products.
科学研究应用
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.
相似化合物的比较
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Dihydronaphthalene: Lacks the butoxyvinyl group, resulting in different chemical properties and reactivity.
8-(1-Methoxyvinyl)-1,2-dihydronaphthalene: Similar structure but with a methoxy group instead of a butoxy group, leading to variations in solubility and reactivity.
8-(1-Ethoxyvinyl)-1,2-dihydronaphthalene: Contains an ethoxy group, which affects its chemical behavior compared to the butoxyvinyl derivative.
属性
分子式 |
C16H20O |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
8-(1-butoxyethenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H20O/c1-3-4-12-17-13(2)15-11-7-9-14-8-5-6-10-16(14)15/h5,7-9,11H,2-4,6,10,12H2,1H3 |
InChI 键 |
XLMQVCJGTOTXRL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=C)C1=CC=CC2=C1CCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


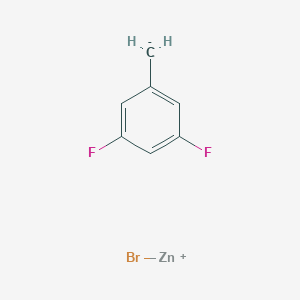
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
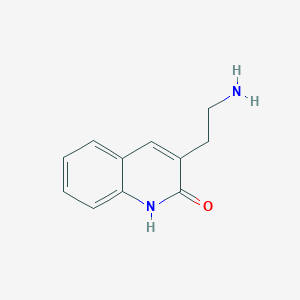
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
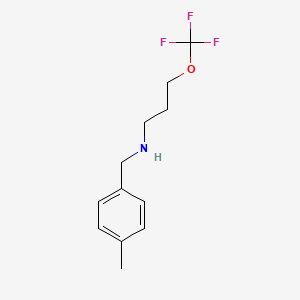
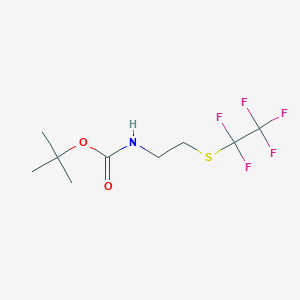
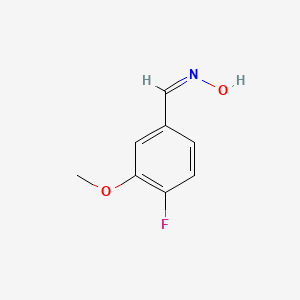

amine](/img/structure/B11759356.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)


